molecular formula C4H8OS B14283413 1-Sulfanylbut-3-en-2-ol CAS No. 124570-49-6

1-Sulfanylbut-3-en-2-ol

Katalognummer: B14283413
CAS-Nummer: 124570-49-6
Molekulargewicht: 104.17 g/mol
InChI-Schlüssel: HWMSONDFGJRGRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Sulfanylbut-3-en-2-ol is an organic compound characterized by the presence of a sulfanyl group (-SH) and a hydroxyl group (-OH) attached to a butene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Sulfanylbut-3-en-2-ol can be synthesized through several methods. One common approach involves the reaction of but-3-en-2-ol with hydrogen sulfide (H₂S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. For example, continuous flow reactors can be employed to ensure consistent product quality and higher yields. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Sulfanylbut-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: The hydroxyl group can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alkanes

    Substitution: Halides, amines, thiols

Wissenschaftliche Forschungsanwendungen

1-Sulfanylbut-3-en-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique functional groups make it a valuable tool for studying enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals, including fragrances, flavors, and pharmaceuticals.

Wirkmechanismus

The mechanism by which 1-sulfanylbut-3-en-2-ol exerts its effects depends on its interaction with specific molecular targets. For example, the sulfanyl group can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

1-Sulfanylbut-3-en-2-ol can be compared to other similar compounds, such as:

    But-3-en-2-ol: Lacks the sulfanyl group, resulting in different chemical properties and reactivity.

    1-Sulfanylbutane: Lacks the double bond, leading to differences in stability and reactivity.

    1-Sulfanylbut-3-yne-2-ol:

The presence of both the sulfanyl and hydroxyl groups in this compound makes it unique, providing a versatile platform for various chemical transformations and applications.

Eigenschaften

CAS-Nummer

124570-49-6

Molekularformel

C4H8OS

Molekulargewicht

104.17 g/mol

IUPAC-Name

1-sulfanylbut-3-en-2-ol

InChI

InChI=1S/C4H8OS/c1-2-4(5)3-6/h2,4-6H,1,3H2

InChI-Schlüssel

HWMSONDFGJRGRN-UHFFFAOYSA-N

Kanonische SMILES

C=CC(CS)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.